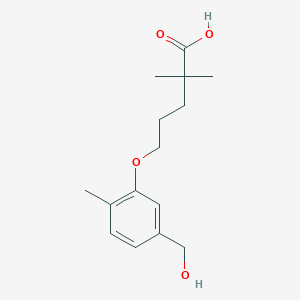

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(Hydroxymethyl)-2-methylphenol with 2,2-dimethylpentanoic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and specific conditions such as controlled temperatures and solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-(Hydroxymethyl)furfural (HMF): A related compound with similar functional groups but a different core structure.

2,5-Bis(hydroxymethyl)furan (BHMF): Another related compound with two hydroxymethyl groups attached to a furan ring.

Uniqueness

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Biological Activity

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid, commonly known as gemfibrozil , is a lipid-regulating agent primarily used to manage dyslipidemia. This compound has garnered attention due to its significant biological activity, particularly in lipid metabolism and its interactions with various biological pathways.

Chemical Structure and Properties

- Molecular Formula: C15H22O4

- Molecular Weight: Approximately 250.34 g/mol

- Structural Characteristics: The compound features a hydroxymethyl group attached to a 2-methylphenoxy moiety, linked to a 2,2-dimethylpentanoic acid backbone.

Gemfibrozil operates primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to:

- Enhanced lipid metabolism

- Reduction of triglyceride levels

- Increase in high-density lipoprotein (HDL) levels

These actions make gemfibrozil particularly effective in lowering very low-density lipoprotein (VLDL) concentrations in patients with hyperlipidemia, especially those with type IV or V hyperlipoproteinemia .

Lipid Regulation

Gemfibrozil is well-documented for its efficacy in lipid regulation. Clinical studies have shown that it significantly lowers triglyceride levels and raises HDL cholesterol levels. For instance, a study indicated that administration of gemfibrozil at doses of 450 mg resulted in substantial reductions in triglyceride levels within 24 hours .

Safety Profile

The safety profile of gemfibrozil is relatively favorable, with an oral LD50 reported at approximately 3162 mg/kg in mice and 4786 mg/kg in rats. This indicates a low level of acute toxicity. However, caution is advised when gemfibrozil is co-administered with other medications due to its inhibition of cytochrome P450 enzymes (particularly CYP2C8 and CYP3A4), which can lead to increased plasma concentrations of other drugs .

Case Studies and Research Findings

Table 1: Summary of Clinical Studies on Gemfibrozil

| Study Reference | Population | Dose (mg) | Duration | Outcome |

|---|---|---|---|---|

| Fitzgerald et al. (1981) | Male subjects | 450 | 24 hours | Significant reduction in triglycerides |

| Nakagawa et al. (1991) | Hyperlipidemic patients | 600 | 12 weeks | Increased HDL and decreased VLDL |

| Okerholm et al. (1976) | Healthy volunteers | 300 | 48 hours | Notable decrease in total cholesterol |

These studies collectively illustrate the compound's effectiveness in managing lipid profiles across different populations.

Metabolic Pathways and Drug Interactions

Gemfibrozil undergoes extensive metabolism, primarily through glucuronidation. The major metabolite identified is gemfibrozil glucuronide, which accounts for approximately 50% of the urinary metabolites within 24 hours post-administration . Additionally, interactions with statins have been documented, necessitating dosage adjustments due to altered pharmacokinetics when these drugs are co-administered .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the compound’s backbone and substituents. For example, integration ratios in ¹H NMR can confirm the presence of hydroxymethyl (–CH₂OH) and dimethyl (–C(CH₃)₂) groups. Infrared (IR) spectroscopy can identify functional groups like carboxylic acid (–COOH) and ether (–O–) linkages. High-resolution mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns. These methods align with structural validation protocols used for analogous compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Controls : Use mechanical exhaust systems and safety showers/eye washes to mitigate accidental exposure .

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles. Lab coats should be chemically resistant and laundered after contamination .

- Emergency Procedures : For skin contact, wash with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes. Seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) to optimize ether bond formation between phenolic and pentanoic acid moieties .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, while toluene could improve selectivity for sterically hindered reactions.

- Temperature Gradients : Perform reactions at 60–100°C to balance kinetic efficiency and thermal decomposition risks. Monitor progress via thin-layer chromatography (TLC) .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What strategies resolve contradictions in stability data for this compound across different solvent systems?

- Methodological Answer :

- Accelerated Stability Studies : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) in solvents like DMSO, methanol, and aqueous buffers (pH 4–9). Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., ester hydrolysis in acidic conditions) .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites (e.g., hydroxymethyl oxidation susceptibility) and correlate with experimental degradation pathways .

- Controlled Atmosphere Storage : Store solutions under inert gas (N₂/Ar) to prevent oxidative decomposition of the phenolic ether or carboxylic acid groups .

Properties

CAS No. |

63257-53-4 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

5-[5-(hydroxymethyl)-2-methylphenoxy]-2,2-dimethylpentanoic acid |

InChI |

InChI=1S/C15H22O4/c1-11-5-6-12(10-16)9-13(11)19-8-4-7-15(2,3)14(17)18/h5-6,9,16H,4,7-8,10H2,1-3H3,(H,17,18) |

InChI Key |

QTBNDWGXAYVPOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)OCCCC(C)(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.